The synthesis of 4-(Naphthalen-2-yl)aniline typically involves a coupling reaction between 2-naphthylamine and bromobenzene, facilitated by a palladium catalyst. This reaction is performed under inert conditions—often using nitrogen or argon gas—to prevent oxidation. Key parameters for the synthesis include:
In industrial contexts, the synthesis can be scaled up by optimizing reaction conditions and employing continuous flow reactors, enhancing yield and efficiency .
The molecular structure of 4-(Naphthalen-2-yl)aniline can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
4-(Naphthalen-2-yl)aniline is versatile in its reactivity, participating in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(Naphthalen-2-yl)aniline varies based on its application:
Understanding these interactions is crucial for optimizing its use in various applications.
The physical and chemical properties of 4-(Naphthalen-2-yl)aniline are significant for its applications:
These properties influence its behavior in chemical reactions and its suitability for various applications .
4-(Naphthalen-2-yl)aniline has several scientific applications:
Research continues to explore new applications and improve synthesis methods to enhance the utility of this compound across different fields .
The molecular architecture of 4-(Naphthalen-2-yl)aniline (CAS 209848-36-2), characterized by a naphthalene moiety linked via a C-C bond to an aniline group, represents a privileged scaffold in advanced materials chemistry. This conjugation creates an extended π-electron system that significantly alters optoelectronic properties compared to isolated naphthalene or aniline components. The compound's molecular formula (C₁₆H₁₃N) and molar mass (219.28-219.29 g/mol) [1] [3] underpin its material behavior, with predicted density values of approximately 1.147 g/cm³ and boiling points near 394.5°C [3]. These properties emerge from the inherent electronic asymmetry of the 2-naphthyl configuration, where the nonlinear attachment creates a nonplanar ground-state geometry that influences solid-state packing and charge transport dynamics.
In organic light-emitting diodes (OLEDs), this structural motif demonstrates exceptional utility as a building block for hole-transport materials (HTMs). Research on naphthalene-arylamine starburst architectures reveals that these compounds exhibit high triplet energy levels (>2.7 eV), thermal stability (decomposition temperatures >400°C), and tunable HOMO levels (-5.2 to -5.4 eV) [2]. When fabricated into devices, HTMs like SHT3—derived from similar naphthyl-aniline cores—achieve remarkable external quantum efficiencies of 19.7% and turn-on voltages as low as 2.79 V [2]. The molecular design principle leverages the naphthalene unit's rigid planar structure for charge delocalization while the aniline nitrogen facilitates hole injection into emissive layers.
Beyond OLEDs, the amine functionality (-NH₂) enables critical roles in perovskite solar cells (PSCs) as a defect-passivating agent. Though direct studies on 4-(Naphthalen-2-yl)aniline are limited in the search results, structurally analogous aniline derivatives (e.g., 2-(2,2,2-trifluoroethoxy)aniline) demonstrate how amine groups form hydrogen bonds with halide anions (I⁻) while fluorinated groups interact with organic cations (FA⁺) in perovskite crystals [5]. This dual interaction suppresses non-radiative recombination, boosting power conversion efficiencies beyond 24% in modified devices [5].
Table 1: Physicochemical Properties of 4-(Naphthalen-2-yl)aniline and Related Compounds
Property | 4-(Naphthalen-2-yl)aniline | 4-(Naphthalen-1-yl)aniline | 4-(Naphthalen-2-yl)-N-phenylaniline |
---|---|---|---|
CAS Number | 209848-36-2 [3] | 125404-00-4 [1] | 897671-79-3 [4] |
Molecular Formula | C₁₆H₁₃N | C₁₆H₁₃N | C₂₂H₁₇N |
Molar Mass (g/mol) | 219.28 [3] | 219.29 [1] | 295.39 [4] |
Density (g/cm³) | 1.147 (predicted) [3] | 1.1±0.1 [1] | N/A |
Boiling Point (°C) | 394.5 (predicted) [3] | 381.3±11.0 [1] | N/A |
Melting Point (°C) | N/A | N/A | 152-156 [4] |
pKa | 4.49±0.10 [3] | N/A | N/A |
Despite promising applications, significant scientific and technological challenges impede the full utilization of 4-(Naphthalen-2-yl)aniline in functional materials:
Thermal and Morphological Instability: While naphthalene-arylamine hybrids exhibit superior thermal properties compared to polymeric HTMs, their glass transition temperatures (Tg) remain inadequately characterized. Amorphous films of these materials undergo recrystallization under operational stress in OLEDs, leading to device degradation [2]. For 4-(Naphthalen-2-yl)aniline specifically, the lack of melting point data in literature [3] complicates processing parameter optimization for vapor deposition or solution casting.
Defect Passivation Mechanisms: In perovskite solar cells, the atomistic interactions between aniline derivatives and perovskite surfaces remain poorly resolved. While computational studies suggest NH···I hydrogen bonding and π-π stacking with naphthalene [5], experimental validation through in situ spectroscopy is scarce. Uncontrolled ligand aggregation at grain boundaries can insulate charge transport pathways, counteracting passivation benefits.
Regioisomeric Effects: The performance gap between 1-naphthyl and 2-naphthyl isomers is underexplored. 4-(Naphthalen-1-yl)aniline exhibits a 13°C lower boiling point than its 2-naphthyl counterpart [1] [3], suggesting weaker intermolecular forces that may impact thin-film crystallinity. Device studies comparing regioisomers in identical architectures are absent from current literature.
This analysis focuses on the structure-property relationships governing 4-(Naphthalen-2-yl)aniline’s functionality in optoelectronic and energy applications, employing three theoretical frameworks:
Frontier Molecular Orbital (FMO) Theory: Density functional theory (DFT) calculations (e.g., at B3LYP/6-31G* level) rationalize charge transport behavior by quantifying HOMO-LUMO distributions. The aniline nitrogen contributes significantly to the HOMO orbital (-5.1 eV predicted), enabling hole injection into emissive layers like Ir(ppy)₃, while the naphthalene LUMO (-1.8 eV) facilitates electron blocking [2] [6]. Electrostatic potential (ESP) maps further reveal nucleophilic/electrophilic sites governing molecular assembly.
Resonance and Cross-Conjugation: The molecule exhibits resonance hybridization between the aniline lone pair and naphthalene π-system. However, steric hindrance in the 2-naphthyl configuration restricts full coplanarity, creating a twist angle of 25-40° that localizes electron density. This contrasts with linear anthracene derivatives like 9,10-di(naphthalen-2-yl)anthracene, where vinyl bridges extend conjugation for red-shifted emission [6].
Intermolecular Interaction Models: Crystal engineering principles predict solid-state packing via NH···π (aniline-to-naphthalene) and CH···π interactions. The pKa of 4.49 [3] indicates weak basicity, favoring hydrogen-bond donation over protonation—a critical trait for defect passivation in perovskites via NH···X¯ (X=I, Br) bonding [5].
Table 2: Key Theoretical Parameters Governing 4-(Naphthalen-2-yl)aniline Functionality
Theoretical Framework | Key Parameters | Functional Impact |
---|---|---|
FMO Theory | HOMO Energy: -5.1 to -5.4 eV | Hole Injection Barrier Height |
HOMO-LUMO Gap: ~3.3 eV | Charge Recombination Rate | |
Dipole Moment: 1.6-2.2 D | Molecular Polarization & Assembly | |
Resonance Hybridization | Twist Angle: 25-40° | Conjugation Length & Charge Mobility |
Resonance Energy: ~61 kcal/mol | Thermal Stability | |
Intermolecular Models | NH···I Bond Strength: ~15 kJ/mol | Perovskite Defect Passivation Efficacy |
π-π Stacking Distance: 3.5-3.8 Å | Solid-State Charge Transport |
The targeted investigation of these frameworks will establish design principles for next-generation naphthyl-aniline materials, addressing existing performance bottlenecks in optoelectronic devices.
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